Cas no 61200-58-6 (2,4,5-Tribromothiophene-3-carbaldehyde)

2,4,5-Tribromothiophene-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarboxaldehyde, 2,4,5-tribromo-
- 2,4,5-tribromothiophene-3-carbaldehyde
- 61200-58-6
- DTXSID40484385
- AKOS040694921
- 2,4,5-Tribromothiophene-3-carbaldehyde
-
- インチ: InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H
- InChIKey: SISJOJVNWWFESV-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=C(SC(=C1Br)Br)Br
計算された属性
- せいみつぶんしりょう: 345.72973
- どういたいしつりょう: 345.72982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 45.3Ų
じっけんとくせい
- PSA: 17.07
2,4,5-Tribromothiophene-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T207781-100mg |
2,4,5-Tribromothiophene-3-carbaldehyde |
61200-58-6 | 100mg |
$ 185.00 | 2022-06-03 | ||
A2B Chem LLC | AY12073-10mg |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 10mg |
$291.00 | 2024-04-19 | |
A2B Chem LLC | AY12073-5g |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 5g |
$6395.00 | 2024-04-19 | |
A2B Chem LLC | AY12073-100mg |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 100mg |
$697.00 | 2024-04-19 | |
A2B Chem LLC | AY12073-2.5g |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 2.5g |
$4293.00 | 2024-04-19 | |
TRC | T207781-500mg |
2,4,5-Tribromothiophene-3-carbaldehyde |
61200-58-6 | 500mg |
$ 705.00 | 2022-06-03 | ||
A2B Chem LLC | AY12073-5mg |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 5mg |
$272.00 | 2024-04-19 | |
A2B Chem LLC | AY12073-50mg |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 50mg |
$504.00 | 2024-04-19 | |
A2B Chem LLC | AY12073-25mg |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 25mg |
$360.00 | 2024-04-19 | |
A2B Chem LLC | AY12073-1g |
"2,4,5-tribromothiophene-3-carbaldehyde" |
61200-58-6 | 95%+ | 1g |
$2025.00 | 2024-04-19 |
2,4,5-Tribromothiophene-3-carbaldehyde 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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10. Book reviews
2,4,5-Tribromothiophene-3-carbaldehydeに関する追加情報
3-Thiophenecarboxaldehyde, 2,4,5-Tribromo- (CAS No. 61200-58-6): A Comprehensive Overview
3-Thiophenecarboxaldehyde, 2,4,5-Tribromo- is a highly specialized organic compound with the CAS registry number 61200-58-6. This compound belongs to the class of thiophene derivatives and is characterized by its unique chemical structure. The molecule features a thiophene ring substituted with a carboxaldehyde group at position 3 and bromine atoms at positions 2, 4, and 5. This combination of functional groups and substituents imparts distinctive chemical properties to the compound.
The synthesis of 3-Thiophenecarboxaldehyde, 2,4,5-Tribromo- involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, researchers have employed electrophilic substitution strategies to introduce bromine atoms onto the thiophene ring. These methods are not only cost-effective but also environmentally friendly compared to traditional approaches.
3-Thiophenecarboxaldehyde, 2,4,5-Tribromo- has garnered significant attention in the field of medicinal chemistry due to its potential as a lead compound for drug development. Studies have shown that this compound exhibits promising biological activities against various disease targets. For example, recent research has demonstrated its ability to inhibit certain enzymes involved in cancer progression. This makes it a valuable candidate for further exploration in the context of anti-cancer therapies.
In addition to its medicinal applications, 3-Thiophenecarboxaldehyde, 2,4,5-Tribromo- has also found utility in materials science. The compound's unique electronic properties make it a suitable candidate for use in organic electronics. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices. These applications highlight the versatility of the compound across different scientific domains.
The environmental impact of 3-Thiophenecarboxaldehyde, 2,4,5-Tribromo- is another area of active research. Scientists are investigating its biodegradability and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 3-Thiophenecarboxaldehyde, 2,4,5-Tribromo- (CAS No. 61200-58-6) is a versatile compound with a wide range of applications in medicine and materials science. Its unique chemical structure and functional groups make it an interesting subject for both fundamental and applied research. As new studies continue to uncover its potential uses and properties,
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